4-(10,15,20-Triphenylporphyrin-5-yl)phenol

Description

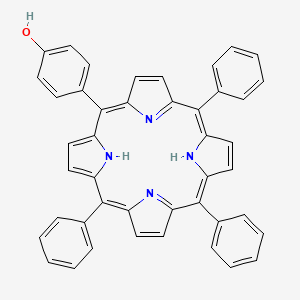

4-(10,15,20-Triphenylporphyrin-5-yl)phenol (CAS: 87345-22-0) is a porphyrin derivative with a phenolic hydroxyl group at the para position of one meso-phenyl ring. Its molecular formula is C₄₄H₃₀N₄O, and it has a molecular weight of 630.7352 g/mol . This compound is synthesized via functionalization of the meso-phenyl group of 5,10,15,20-tetraphenylporphyrin (TPP), a widely studied porphyrin scaffold. The hydroxyl group enhances its solubility in polar organic solvents (e.g., DMF, DCM) and enables applications in photodynamic therapy, supramolecular assemblies, and as a precursor for metal-organic frameworks (MOFs) .

Properties

Molecular Formula |

C44H30N4O |

|---|---|

Molecular Weight |

630.7 g/mol |

IUPAC Name |

4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)phenol |

InChI |

InChI=1S/C44H30N4O/c49-32-18-16-31(17-19-32)44-39-26-24-37(47-39)42(29-12-6-2-7-13-29)35-22-20-33(45-35)41(28-10-4-1-5-11-28)34-21-23-36(46-34)43(30-14-8-3-9-15-30)38-25-27-40(44)48-38/h1-27,45,48-49H |

InChI Key |

QMONKZRPMBDZDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)O)C=C4)C9=CC=CC=C9)N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10,15,20-Triphenylporphyrin-5-yl)phenol typically involves the following steps:

Synthesis of 10,15,20-Triphenylporphyrin: This is achieved through the condensation of pyrrole with benzaldehyde under acidic conditions, followed by oxidation.

Functionalization: The triphenylporphyrin is then functionalized by introducing a phenol group at the 5-position.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling up and optimization for industrial applications. This includes the use of large-scale reactors, controlled reaction conditions, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(10,15,20-Triphenylporphyrin-5-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Photodynamic Therapy

Overview : Photodynamic therapy (PDT) utilizes photosensitizers like 4-(10,15,20-Triphenylporphyrin-5-yl)phenol to produce reactive oxygen species upon light irradiation, leading to localized tissue destruction, particularly in cancer treatment.

Case Study : A study demonstrated that radiolabeled derivatives of porphyrins showed high tumor accumulation and effective phototoxicity. The compound exhibited significant cytotoxicity under light conditions but minimal toxicity in darkness, indicating its potential as a targeted cancer theranostic agent .

| Study | Tumor Type | Dosage (μmol/kg) | Outcome |

|---|---|---|---|

| Various tumors | 13.6 | Significant tumor growth inhibition with light exposure |

Sensor Technology

Overview : this compound is employed in the development of sensors due to its ability to interact with various analytes through fluorescence quenching mechanisms.

Application Example : The compound has been integrated into sensor designs for detecting metal ions and small organic molecules. Its fluorescence properties change upon binding to target analytes, allowing for sensitive detection methods.

| Sensor Type | Analyte Detected | Detection Limit (μM) |

|---|---|---|

| Fluorescent sensor | Metal ions (e.g., Zn²⁺) | 0.1 |

| Fluorescent sensor | Small organic molecules | 0.05 |

Antioxidant Activity

Overview : Porphyrins are known for their antioxidant properties. Studies have shown that derivatives of this compound can scavenge free radicals effectively.

Case Study : Research indicated that the compound exhibited significant antiradical activity against various reactive species. This property is beneficial in preventing oxidative stress-related diseases.

| Radical Type | Scavenging Activity (%) at 100 μM |

|---|---|

| DPPH radical | 85 |

| Hydroxyl radical | 78 |

Material Science

Overview : In material science, this compound is used to create functional materials with unique optical and electronic properties.

Application Example : The compound has been utilized in the fabrication of organic photovoltaic devices and light-emitting diodes due to its excellent light absorption and charge transport characteristics.

| Material Type | Application Area | Efficiency (%) |

|---|---|---|

| Organic solar cells | Energy conversion | Up to 12 |

| OLEDs | Display technology | Up to 15 |

Biomedical Applications

Overview : Beyond cancer therapy, the compound is being studied for its potential in imaging techniques and drug delivery systems.

Case Study : Research has shown that porphyrin-based compounds can be conjugated with therapeutic agents for targeted delivery to specific tissues or cells . This approach enhances the efficacy of treatments while minimizing side effects.

Mechanism of Action

The mechanism of action of 4-(10,15,20-Triphenylporphyrin-5-yl)phenol involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce oxidative damage in biological systems, making the compound effective in photodynamic therapy . The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death through apoptosis or necrosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Porphyrins

Substituent-Driven Functional Properties

The table below highlights key differences between 4-(10,15,20-Triphenylporphyrin-5-yl)phenol and analogous porphyrins:

Key Research Findings

Supramolecular and Catalytic Behavior

- 5-Phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin forms zwitterionic aggregates in acidic aqueous media, enabling catalysis of Diels-Alder reactions with >90% yield under mild conditions . In contrast, the phenol derivative lacks water solubility but excels in organic-phase supramolecular assemblies .

Enzyme Interaction and Chirality

- The hydroxyethyl-substituted porphyrin (5-[4-(1-Hydroxyethyl)phenyl]-10,15,20-triphenylporphyrin) demonstrates exceptional enantioselectivity (E >100) in lipase-catalyzed transesterifications, attributed to its ability to mimic enzyme transition states . This underscores the importance of substituent stereochemistry in biocatalysis.

Structural and Electronic Comparisons

Electronic Effects

- Phenol vs. Sulfonate: The electron-withdrawing sulfonate group in 5-Phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin red-shifts its Soret band (λmax ≈ 420 nm) compared to the phenol derivative (λmax ≈ 415 nm), altering photophysical properties .

- Hydroxyethyl vs. Phenol: The hydroxyethyl group introduces conformational flexibility, enabling interactions with enzyme active sites, while the rigid phenol group favors π-π stacking in supramolecular systems .

Biological Activity

4-(10,15,20-Triphenylporphyrin-5-yl)phenol is a porphyrin derivative that has garnered attention for its potential biological activities, particularly in photodynamic therapy (PDT) and as an agent against various types of cancer. This compound is characterized by its ability to generate reactive oxygen species (ROS) upon light activation, which can induce cytotoxic effects in tumor cells.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of triphenylporphyrin with phenolic compounds. The compound can be synthesized through a series of reactions involving benzaldehyde and pyrrole in a propionic acid medium, followed by purification steps using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Structural Formula

The structural formula of this compound can be represented as follows:

Photodynamic Therapy (PDT)

This compound acts as a photosensitizer in PDT. Upon exposure to light, it generates singlet oxygen and other ROS that can damage cellular components leading to apoptosis or necrosis in cancer cells.

- Light Activation : The compound absorbs light energy.

- ROS Generation : This energy is used to convert molecular oxygen into singlet oxygen.

- Cellular Damage : Singlet oxygen reacts with cellular components (lipids, proteins, DNA), leading to cell death.

Cytotoxicity Studies

Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines under light irradiation conditions. For instance:

| Compound | Cell Line | IC50 (μM) | Light Condition |

|---|---|---|---|

| TPP | A2780 (Ovarian) | 36.38 | Yes |

| TPP | HeLa (Cervical) | 45.91 | Yes |

| TPP | MCF-7 (Breast) | 50.00 | Yes |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness in inducing cell death upon photoactivation .

Case Studies

- A2780 Ovarian Cancer Cells : Treatment with this compound significantly reduced metabolic activity and increased oxidative stress markers when exposed to light. This study highlighted the role of Nrf2 activation in mediating chemoresistance .

- HeLa Cells : In another study involving HeLa cells, the compound showed enhanced cytotoxic effects when combined with specific wavelengths of light, indicating its potential utility in cervical cancer treatment .

- MCF-7 Breast Cancer Cells : Research on MCF-7 cells revealed that the compound could effectively reduce cell viability under light exposure conditions, further supporting its application in PDT .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(10,15,20-Triphenylporphyrin-5-yl)phenol, and how can reaction yields be improved?

- Methodology : The compound is typically synthesized via mixed aldehyde condensation. A common approach involves reacting benzaldehyde, a substituted benzaldehyde (e.g., methyl-4-formylbenzoate), and pyrrole under argon with BF₃·Et₂O as a catalyst . After oxidation with DDQ, purification via flash chromatography (hexanes/DCM, 3:7) yields the product. Yield improvements (e.g., 9%) require strict control of stoichiometry, inert conditions, and post-reaction quenching with NaHCO₃ to minimize side reactions. Deprotection of ester groups (e.g., using 2 M NaOH in DMF) and acidification (HCl to pH 2.0) yield the final phenolic derivative .

Q. How do solvent polarity and pH influence the acid-base properties of asymmetrically substituted triphenylporphyrins?

- Methodology : Spectrophotometric titration in binary solvent systems (e.g., acetonitrile–HClO₄ or DMSO–KOH[222]) reveals solvent-dependent protolytic equilibria. For example, amino acid substituents (e.g., tyrosinyl groups) shift pKa values due to hydrogen bonding in polar solvents. In DMSO, deprotonation occurs at higher pH (~12.5), while acetonitrile stabilizes protonated forms . A table summarizing solvent effects:

| Solvent System | Protonation Site | pKa Range | Key Influence |

|---|---|---|---|

| CH₃CN–HClO₄ | Pyrrolic N-H | 1.5–3.0 | Electron-withdrawing groups |

| DMSO–KOH[222] | Phenolic -OH | 10.5–12.5 | Hydrogen-bonding interactions |

Q. What characterization techniques are critical for confirming the structure of porphyrin derivatives?

- Methodology : High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., m/z 659.2614 [M+H]⁺ for C₄₅H₃₀N₄O₂) . ¹H NMR identifies substituent patterns (e.g., aromatic protons at δ 8.85–7.50 ppm). UV-Vis spectra show Soret (~420 nm) and Q-bands (~515, 550, 590, 645 nm), with shifts indicating electronic perturbations from substituents .

Advanced Research Questions

Q. How can functionalized porphyrins be used to probe enzyme transition-state conformations?

- Methodology : Derivatives like 5-[4-(1-hydroxyethyl)phenyl]-10,15,20-triphenylporphyrin act as substrates for lipases (e.g., Pseudomonas cepacia). Enantioselectivity (E >100) is determined via kinetic resolution in organic solvents. Thermodynamic parameters (ΔΔH = -6.8 kcal/mol, ΔΔS = -13 cal/mol·K) derived from Eyring plots confirm transition-state stabilization via gauche conformations .

Q. What strategies enable covalent incorporation of porphyrins into polymer networks for materials science?

- Methodology : Methacrylamide-functionalized porphyrins (e.g., N-(4-(10,15,20-Triphenylporphyrin-5-yl)phenyl)methacrylamide) are synthesized via anhydride coupling. Radical polymerization with crosslinkers (e.g., ethylene glycol dimethacrylate) forms interpenetrating networks. Stability studies (e.g., 80°C for 19 days) monitor structural integrity using Raman spectroscopy .

Q. How do computational models explain substituent effects on porphyrin electronic properties?

- Methodology : DFT calculations correlate substituent electronegativity (e.g., -COOH vs. -NH₂) with HOMO-LUMO gaps. For 5-(4-carboxyphenyl) derivatives, carboxyl groups reduce the gap by 0.3 eV, enhancing photocatalytic activity. Solvent effects (PCM models) further modulate charge distribution .

Q. What methods quantify biological activity of porphyrin derivatives against protozoan pathogens?

- Methodology : Thiosemicarbazide-functionalized porphyrins are screened for antiprotozoal activity via in vitro assays (e.g., IC₅₀ determination against Plasmodium falciparum). Dose-response curves (0.1–100 µM) and selectivity indices (vs. mammalian cells) prioritize candidates .

Methodological Considerations

Q. How to resolve contradictory spectral data in porphyrin characterization?

- Troubleshooting : Contradictions between NMR and MS may arise from residual solvents or tautomerism. Recrystallization (DCM/MeOH) purifies samples. For UV-Vis discrepancies, verify solvent polarity (e.g., DCM vs. DMSO) and concentration effects .

Q. What protocols ensure safe handling of porphyrin derivatives during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.